molecular formula C22H22ClN3O2 B14703825 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone CAS No. 23348-35-8

6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone

Katalognummer: B14703825
CAS-Nummer: 23348-35-8
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: ISXURZYQRQSWCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Substitution Reactions: Introduction of the o-chlorophenyl and phenyl groups can be done through nucleophilic substitution reactions.

    Morpholinoethyl Group Addition: This step may involve the reaction of the intermediate compound with morpholine under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholinoethyl groups.

    Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenyl-3(2H)-pyridazinone: A simpler analog with potential biological activity.

    6-(o-Chlorophenyl)-4-phenyl-3(2H)-pyridazinone: Lacks the morpholinoethyl group.

    2-(2-Morpholinoethyl)-4-phenyl-3(2H)-pyridazinone: Lacks the o-chlorophenyl group.

Uniqueness

The presence of the o-chlorophenyl, morpholinoethyl, and phenyl groups in 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone makes it unique compared to its analogs. These groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further study.

Eigenschaften

CAS-Nummer

23348-35-8

Molekularformel

C22H22ClN3O2

Molekulargewicht

395.9 g/mol

IUPAC-Name

6-(2-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C22H22ClN3O2/c23-20-9-5-4-8-18(20)21-16-19(17-6-2-1-3-7-17)22(27)26(24-21)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2

InChI-Schlüssel

ISXURZYQRQSWCX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.